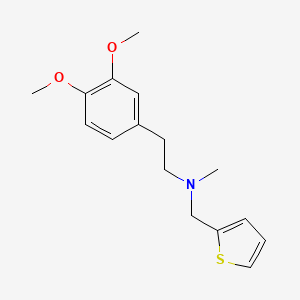![molecular formula C21H18ClNO3 B4957405 N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide, also known as CE-245677, is a small molecule inhibitor that has been developed as a potential therapy for various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism of Action
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase endocannabinoid levels in the brain, which can lead to improved cognitive function and reduced anxiety and depression. This compound has also been shown to reduce pain sensation and inflammation, making it a potential therapy for chronic pain and inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. The compound has been shown to be highly selective for FAAH, meaning that it does not interact with other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various diseases. However, this compound has some limitations as well. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of new formulations of this compound that improve its solubility and half-life could lead to improved therapeutic efficacy.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide involves several steps. The first step is the preparation of 4-chlorophenol, which is then reacted with 4-bromophenol to form 4-chloro-4'-bromo-diphenyl ether. The next step involves the reaction of 4-chloro-4'-bromo-diphenyl ether with 3-ethoxybenzoyl chloride to form this compound. The compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific enzyme, which is involved in the progression of various diseases. The enzyme is known to be overexpressed in several cancer types, and its inhibition has been shown to suppress tumor growth in preclinical studies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-2-25-20-5-3-4-15(14-20)21(24)23-17-8-12-19(13-9-17)26-18-10-6-16(22)7-11-18/h3-14H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOYTIHZLGGKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)

![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)

![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)